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Compound of Interest

Compound Name: Canrenoic acid

Cat. No.: B1216919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosing regimen

and experimental protocols for the use of Canrenoic acid in murine models. Canrenoic acid,

an active metabolite of spironolactone and potassium canrenoate, is a potent mineralocorticoid

receptor (MR) antagonist.[1] These guidelines are intended to ensure the safe and effective

use of this compound in preclinical research.

Quantitative Data Summary
The following tables provide a summary of recommended administration volumes and needle

sizes for common routes of administration in adult mice. Adherence to these guidelines is

crucial to minimize animal distress and ensure accurate dosing.

Table 1: Recommended Administration Volumes in Adult Mice

Route of Administration Maximum Volume per Site

Intravenous (IV) 0.2 mL

Intraperitoneal (IP) 2.0 mL

Subcutaneous (SC) 1.0 mL

Oral Gavage (PO) 10 mL/kg
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Table 2: Recommended Needle Gauges for Administration in Adult Mice

Route of Administration Recommended Needle Gauge

Intravenous (IV) - Tail Vein 27-30 G

Intraperitoneal (IP) 25-27 G

Subcutaneous (SC) 26-27 G

Oral Gavage (PO) 20-22 G (with ball tip)

Recommended Dosing Regimen
A definitive, universally established dosing regimen for the direct administration of Canrenoic
acid in murine models is not extensively documented in the literature. However, based on

studies involving its prodrug, potassium canrenoate, and its in vitro activity, a starting dose

range can be extrapolated. Researchers should perform dose-response studies to determine

the optimal dose for their specific experimental model and endpoints.

Table 3: Suggested Starting Dose Ranges for Canrenoic Acid in Mice

Route of Administration
Suggested Starting Dose
Range

Frequency

Intraperitoneal (IP) 10 - 50 mg/kg Once daily

Intravenous (IV) 5 - 20 mg/kg Once daily

Subcutaneous (SC) 20 - 100 mg/kg Once daily

Oral Gavage (PO) 20 - 100 mg/kg Once daily

Note on Dosing:

The potency of potassium canrenoate is reported to be approximately 0.68 times that of

spironolactone on a weight basis in steady-state human studies.[2] Since canrenoic acid is

the active metabolite, this provides a basis for initial dose selection.
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In vitro studies have shown that canrenoic acid can inhibit potassium channels at

nanomolar concentrations and block mineralocorticoid receptors at micromolar

concentrations.[3][4] These concentrations can be used for initial dose calculations for in vivo

studies.

It is critical to begin with the lowest suggested dose and escalate as necessary while closely

monitoring the animals for any adverse effects.

Experimental Protocols
The following are detailed protocols for the preparation and administration of Canrenoic acid
via various routes in mice.

Preparation of Canrenoic Acid Solution for Injection
Materials:

Canrenoic acid (potassium salt is recommended for solubility)

Sterile, pyrogen-free vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS))

Vortex mixer

Sterile filters (0.22 µm)

Sterile vials

Protocol:

Calculate the required amount of Canrenoic acid based on the desired concentration and

final volume.

Under sterile conditions, dissolve the Canrenoic acid in the chosen vehicle. The potassium

salt of canrenoic acid is more water-soluble.

Vortex the solution until the Canrenoic acid is completely dissolved. Gentle warming may

aid in dissolution, but the stability of the compound at elevated temperatures should be

considered.
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Sterile-filter the solution using a 0.22 µm filter into a sterile vial.

Store the prepared solution appropriately. For short-term storage, refrigeration at 2-8°C is

recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C may be

necessary, but freeze-thaw stability should be confirmed.

Administration Protocols
Protocol:

Restrain the mouse by grasping the loose skin over the neck and back, ensuring the head is

immobilized.

Tilt the mouse's head downwards at a slight angle.

Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the

midline to prevent damage to the bladder and cecum.

The needle should be inserted at a 30-45 degree angle with the bevel facing up.

Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into a

blood vessel or organ.

Inject the Canrenoic acid solution slowly and steadily.

Withdraw the needle and return the mouse to its cage.

Monitor the mouse for any signs of distress or adverse reactions.

Protocol:

Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

Place the mouse in a suitable restraint device.

Clean the tail with an alcohol swab.

Using a 27-30 gauge needle, insert it into one of the lateral tail veins at a shallow angle.
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Successful entry into the vein is often indicated by a flash of blood in the needle hub.

Inject the Canrenoic acid solution slowly. Resistance to injection may indicate that the

needle is not in the vein.

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Return the mouse to its cage and monitor.

Protocol:

Grasp the loose skin over the dorsal midline (scruff) of the mouse to form a "tent".

Insert a 26-27 gauge needle into the base of the tented skin, parallel to the spine.

Aspirate to ensure a blood vessel has not been punctured.

Inject the solution, which will form a small bleb under the skin.

Withdraw the needle and gently massage the area to aid in dispersal of the solution.

Return the mouse to its cage.

Protocol:

Measure the distance from the corner of the mouse's mouth to the last rib to determine the

appropriate length for gavage needle insertion.

Restrain the mouse firmly by the scruff of the neck to immobilize the head.

Gently insert a 20-22 gauge ball-tipped gavage needle into the mouth, passing it along the

roof of the mouth and down the esophagus. Do not force the needle.

Administer the Canrenoic acid solution slowly.

Withdraw the needle gently and return the mouse to its cage.

Monitor the mouse for any signs of respiratory distress, which could indicate accidental

administration into the trachea.
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Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the primary

signaling pathway of Canrenoic acid and a general experimental workflow for its use in murine

models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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